3-(Methylsulfonyl)pyrrolidine chemical properties and structure
3-(Methylsulfonyl)pyrrolidine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, and a representative synthetic protocol for 3-(Methylsulfonyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Chemical Identity and Properties
3-(Methylsulfonyl)pyrrolidine is a pyrrolidine derivative featuring a methylsulfonyl group at the 3-position. This substitution significantly influences the molecule's polarity and potential for hydrogen bonding, making it a valuable building block in the design of novel chemical entities. The compound exists as a racemic mixture or as individual enantiomers, (R)- and (S)-3-(Methylsulfonyl)pyrrolidine, which may exhibit different biological activities.
Table 1: Physicochemical Properties of 3-(Methylsulfonyl)pyrrolidine
| Property | Value | Notes |
| IUPAC Name | 3-(Methylsulfonyl)pyrrolidine | For the racemic mixture. |
| Synonyms | 3-(Methanesulfonyl)pyrrolidine; Pyrrolidine, 3-(methylsulfonyl)- | [1] |
| CAS Number | 433980-62-2 (racemic)[1] | 1234576-84-1 ((R)-enantiomer)[2], 290328-57-3 ((S)-enantiomer)[3] |
| Molecular Formula | C₅H₁₁NO₂S | [1] |
| Molecular Weight | 149.21 g/mol | [1] |
| Appearance | Colorless to yellow liquid/oil | [2][3] |
| Boiling Point | 326.9 ± 31.0 °C | Predicted value[1] |
| Density | 1.23 ± 0.1 g/cm³ | Predicted value[1] |
| pKa | 8.51 ± 0.10 | Predicted value for the conjugate acid[1] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1][4] |
Chemical Structure
The structure of 3-(Methylsulfonyl)pyrrolidine consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) with a methylsulfonyl (-SO₂CH₃) substituent.
The presence of the sulfonyl group, a strong electron-withdrawing group, and the secondary amine in the pyrrolidine ring are key features that dictate its chemical reactivity and interaction with biological targets.
Experimental Protocols: A Representative Synthesis
While multiple synthetic routes to pyrrolidine derivatives exist, a common strategy involves the modification of a pre-existing pyrrolidine ring. The following is a generalized protocol based on common organic chemistry transformations for the synthesis of 3-(methylsulfonyl)pyrrolidine from a suitable precursor like 3-hydroxypyrrolidine.
Protocol: Synthesis of 3-(Methylsulfonyl)pyrrolidine via a Two-Step Process
Step 1: Mesylation of 3-Hydroxypyrrolidine
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Reaction Setup: A solution of N-protected 3-hydroxypyrrolidine (e.g., N-Boc-3-hydroxypyrrolidine) in a suitable aprotic solvent (e.g., dichloromethane) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reagents: A tertiary amine base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride.
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Reaction Monitoring: The reaction is stirred at 0 °C and allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the N-protected 3-(methylsulfonyloxy)pyrrolidine intermediate.
Step 2: Nucleophilic Substitution with a Thiolate and Subsequent Oxidation
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Thiolation: The intermediate from Step 1 is dissolved in a polar aprotic solvent (e.g., DMF), and a source of thiomethoxide (e.g., sodium thiomethoxide) is added. The reaction is heated to promote the SN2 substitution.
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Reaction Monitoring: The reaction is monitored by TLC for the formation of N-protected 3-(methylthio)pyrrolidine.
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Workup: Upon completion, the reaction is cooled, diluted with water, and extracted with a suitable solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated.
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Oxidation: The resulting N-protected 3-(methylthio)pyrrolidine is dissolved in a solvent like dichloromethane and treated with an oxidizing agent (e.g., m-CPBA) to convert the sulfide to the sulfone.
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Deprotection: The N-protecting group (e.g., Boc) is removed under appropriate conditions (e.g., treatment with trifluoroacetic acid in dichloromethane) to yield the final product, 3-(methylsulfonyl)pyrrolidine.
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Purification: The crude product is purified by column chromatography or distillation to afford the pure compound.
This generalized protocol outlines the key transformations. Researchers should consult specific literature for detailed reaction conditions, stoichiometry, and safety precautions.
Logical and Experimental Visualization
To illustrate the synthetic process, a logical workflow diagram is provided below. This diagram outlines the key stages from starting materials to the final purified product.
Caption: Synthetic workflow for 3-(Methylsulfonyl)pyrrolidine.
Biological and Pharmaceutical Relevance
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] The introduction of a methylsulfonyl group can modulate a compound's physicochemical properties, such as solubility and metabolic stability, and introduce new vector interactions with protein targets. While specific signaling pathways for 3-(methylsulfonyl)pyrrolidine are not extensively documented in publicly available literature, its utility as a building block in drug discovery is significant.[2] It is often used in the synthesis of more complex molecules with potential therapeutic applications, including enzyme inhibitors and receptor modulators. Researchers are encouraged to investigate the biological activity of novel compounds derived from this versatile building block.
